molecular formula C6H14N2OS B6210392 imino(methyl)(piperidin-1-yl)-lambda6-sulfanone CAS No. 146581-35-3

imino(methyl)(piperidin-1-yl)-lambda6-sulfanone

Cat. No.: B6210392
CAS No.: 146581-35-3
M. Wt: 162.3
InChI Key:
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Description

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone is a compound that features a piperidine ring, a sulfur atom, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imino(methyl)(piperidin-1-yl)-lambda6-sulfanone typically involves the reaction of piperidine with a sulfur-containing reagent under controlled conditions. One common method involves the use of thiourea and formaldehyde in the presence of a catalyst to form the desired compound. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of imino(methyl)(piperidin-1-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfur atom can participate in redox reactions, influencing cellular processes. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine rings but different substituents.

    Sulfur-containing compounds: Molecules with sulfur atoms in various oxidation states.

    Imino compounds: Molecules with imino groups attached to different chemical backbones.

Uniqueness

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone is unique due to its combination of a piperidine ring, imino group, and sulfur atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

146581-35-3

Molecular Formula

C6H14N2OS

Molecular Weight

162.3

Purity

95

Origin of Product

United States

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